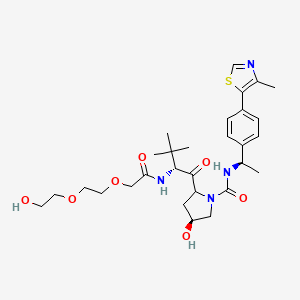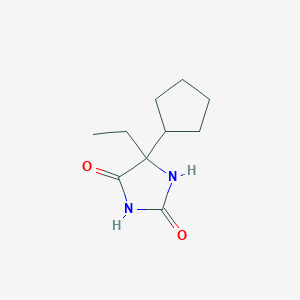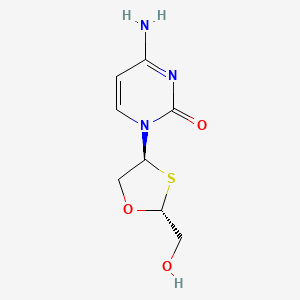
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile is a chemical compound that features a brominated pyridine ring attached to a cyclopropane ring with a nitrile group
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methylpyridine and cyclopropanecarbonitrile.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The reactions are usually carried out in solvents like DMF, tetrahydrofuran (THF), or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated pyridine derivatives.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile involves its interaction with molecular targets in biological systems. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(3-Bromophenyl)cyclopropanecarbonitrile: This compound has a similar structure but lacks the methyl group on the pyridine ring, which can affect its reactivity and applications.
1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile: This compound has the bromine atom in a different position on the pyridine ring, leading to different chemical and biological properties.
1-(3-Chloropyridin-2-yl)cyclopropanecarbonitrile:
Eigenschaften
Molekularformel |
C10H9BrN2 |
|---|---|
Molekulargewicht |
237.10 g/mol |
IUPAC-Name |
1-(3-bromo-5-methylpyridin-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c1-7-4-8(11)9(13-5-7)10(6-12)2-3-10/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
TYDIVDKYGVSRCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)C2(CC2)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12936785.png)

![9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-](/img/structure/B12936796.png)

![{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12936800.png)



![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12936813.png)
![4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12936814.png)
![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)
